4-(4-Fluoro-3-methylphenyl)butan-1-amine
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Overview
Description
4-(4-Fluoro-3-methylphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FN It is a derivative of butan-1-amine, where the butyl chain is substituted with a 4-fluoro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)butan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with butylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group is reduced to an amine. This reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)butan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)butan-1-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylphenylbutan-1-amine
- 4-Bromo-3-methylphenylbutan-1-amine
- 4-Iodo-3-methylphenylbutan-1-amine
Uniqueness
4-(4-Fluoro-3-methylphenyl)butan-1-amine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or iodo counterparts. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-9-8-10(4-2-3-7-13)5-6-11(9)12/h5-6,8H,2-4,7,13H2,1H3 |
InChI Key |
IDVCPSQRDXSATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCCN)F |
Origin of Product |
United States |
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